2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(pyridin-2-yl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a combination of indole, pyridine, and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with amides or nitriles . The final step involves the coupling of the indole and quinazolinone intermediates with a pyridine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole and quinazolinone moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Quinazolinone derivatives: Compounds containing the quinazolinone moiety, such as methaqualone and afatinib.
Pyridine derivatives: Compounds containing the pyridine moiety, such as nicotine and pyridoxine.
Uniqueness
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(PYRIDIN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of three different heterocyclic systems, which may confer distinct biological activities and chemical properties compared to compounds containing only one or two of these moieties .
Properties
Molecular Formula |
C24H18N4O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C24H18N4O/c1-16-17(18-8-2-4-10-20(18)26-16)13-14-23-27-21-11-5-3-9-19(21)24(29)28(23)22-12-6-7-15-25-22/h2-15,26H,1H3/b14-13+ |
InChI Key |
LJJMQQNEROBCDS-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=N5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=N5 |
Origin of Product |
United States |
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